molecular formula C13H21NO5 B13339689 7-(tert-Butyl) 1-methyl (1R,3R,4S)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate

7-(tert-Butyl) 1-methyl (1R,3R,4S)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate

Cat. No.: B13339689
M. Wt: 271.31 g/mol
InChI Key: DLGRTZJENYOJQN-IGJMFERPSA-N
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Description

7-(tert-Butyl) 1-methyl (1R,3R,4S)-3-hydroxy-7-azabicyclo[221]heptane-1,7-dicarboxylate is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(tert-Butyl) 1-methyl (1R,3R,4S)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate typically involves multiple steps. One common method starts with commercially available starting materials, such as 4-bromo-1H-indole . The synthetic route includes Vilsmeier formylation, reduction with sodium borohydride, and protection of the hydroxy group using tert-butyl(dimethyl)silyl chloride .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient reagents, catalysts, and reaction conditions to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

7-(tert-Butyl) 1-methyl (1R,3R,4S)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert certain functional groups within the compound to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, tert-butyl(dimethyl)silyl chloride for protection, and n-butyllithium for formylation . Reaction conditions often involve low temperatures, anhydrous solvents, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

7-(tert-Butyl) 1-methyl (1R,3R,4S)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action for 7-(tert-Butyl) 1-methyl (1R,3R,4S)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(tert-Butyl) 1-methyl (1R,3R,4S)-3-hydroxy-7-azabicyclo[221]heptane-1,7-dicarboxylate stands out due to its specific configuration and functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C13H21NO5

Molecular Weight

271.31 g/mol

IUPAC Name

7-O-tert-butyl 1-O-methyl (1R,3R,4S)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate

InChI

InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-8-5-6-13(14,7-9(8)15)10(16)18-4/h8-9,15H,5-7H2,1-4H3/t8-,9+,13+/m0/s1

InChI Key

DLGRTZJENYOJQN-IGJMFERPSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CC[C@@]1(C[C@H]2O)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1(CC2O)C(=O)OC

Origin of Product

United States

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